molecular formula C25H23NO5 B13864449 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine CAS No. 1145678-75-6

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine

Cat. No.: B13864449
CAS No.: 1145678-75-6
M. Wt: 417.5 g/mol
InChI Key: MEFNXNKFGAIWBC-QHCPKHFHSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Fmoc Removal: 2-methyl-L-tyrosine.

    Coupling Reactions: Peptides with the desired sequence.

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of 2-methyl-L-tyrosine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is unique due to the presence of the methyl group on the tyrosine residue, which can influence the compound’s reactivity and the properties of the resulting peptides.

Properties

CAS No.

1145678-75-6

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c1-15-12-17(27)11-10-16(15)13-23(24(28)29)26-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1

InChI Key

MEFNXNKFGAIWBC-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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